

# N-Hydroxy-2-phenylacetamide CAS number

## 5330-97-2

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### Compound of Interest

Compound Name: **N-Hydroxy-2-phenylacetamide**

Cat. No.: **B189315**

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An In-depth Technical Guide to **N-Hydroxy-2-phenylacetamide** (CAS 5330-97-2): Synthesis, Characterization, and Therapeutic Potential

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **N-Hydroxy-2-phenylacetamide** (CAS 5330-97-2), a molecule of significant interest to the scientific and drug development communities. We will delve into its fundamental properties, validated synthesis and analytical protocols, and explore its mechanistic basis for potential therapeutic applications. This document is designed to serve as a foundational resource for researchers initiating projects involving this compound or the broader class of hydroxamic acids.

## Core Concepts: Introducing N-Hydroxy-2-phenylacetamide

**N-Hydroxy-2-phenylacetamide**, also known as phenylacetohydroxamic acid, is a small organic molecule featuring a hydroxamic acid functional group (-C(=O)N-OH) attached to a phenylacetyl scaffold.<sup>[1]</sup> This structural feature is of paramount importance in medicinal chemistry. The hydroxamic acid moiety is a classic pharmacophore known for its ability to act as a potent bidentate chelator of metal ions. This property makes it a privileged scaffold for designing inhibitors of metalloenzymes, where it can coordinate with catalytic metal ions like zinc ( $Zn^{2+}$ ) in the enzyme's active site.<sup>[2][3]</sup>

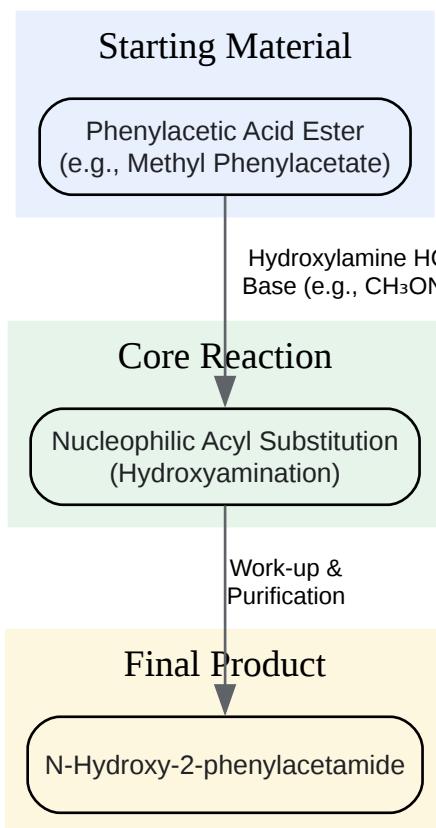
Consequently, **N-Hydroxy-2-phenylacetamide** is not merely a chemical reagent but a valuable starting point for drug discovery programs. It serves as an important fragment molecule for techniques like fragment-based drug discovery (FBDD), where it can be elaborated upon to develop more potent and selective therapeutic agents.<sup>[4]</sup> Its potential applications span anti-inflammatory, anti-cancer, and anti-arthritic domains.

**Table 1: Physicochemical Properties of N-Hydroxy-2-phenylacetamide**

Property	Value	Source(s)
IUPAC Name	N-hydroxy-2-phenylacetamide	<a href="#">[1]</a>
CAS Number	5330-97-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	151.16 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
SMILES	C1=CC=C(C=C1)CC(=O)NO	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	143-145 °C	<a href="#">[5]</a>
Storage	10°C - 25°C, in a well-closed container	<a href="#">[3]</a>

## Synthesis and Purification

The synthesis of **N-Hydroxy-2-phenylacetamide** is rooted in fundamental organic chemistry principles, primarily nucleophilic acyl substitution. The most reliable and commonly employed strategy involves the conversion of a phenylacetic acid ester to the corresponding hydroxamic acid.



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Caption: High-level workflow for the synthesis of **N-Hydroxy-2-phenylacetamide**.

## Causality in Method Selection: Ester vs. Acyl Chloride

While more reactive starting materials like phenylacetyl chloride could be used, the ester-based route is often preferred in a research setting. The reaction of an acyl chloride with hydroxylamine is highly exothermic and can be difficult to control, potentially leading to side products.<sup>[6][7]</sup> The reaction with an ester is slower and more controlled, typically affording a cleaner product with a more straightforward purification. The use of a base like sodium methoxide is crucial; it deprotonates hydroxylamine hydrochloride to generate the free, more nucleophilic hydroxylamine species required to attack the less reactive ester carbonyl.<sup>[8]</sup>

## Protocol: Synthesis via Ester Hydroxyamination

This protocol describes the conversion of methyl phenylacetate to **N-Hydroxy-2-phenylacetamide**.

**Materials:**

- Methyl phenylacetate
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium methoxide ( $\text{CH}_3\text{ONa}$ )
- Anhydrous Methanol (MeOH)
- Diethyl ether
- Hydrochloric acid (1 M)
- Deionized water
- Standard laboratory glassware, magnetic stirrer, and ice bath

**Step-by-Step Procedure:**

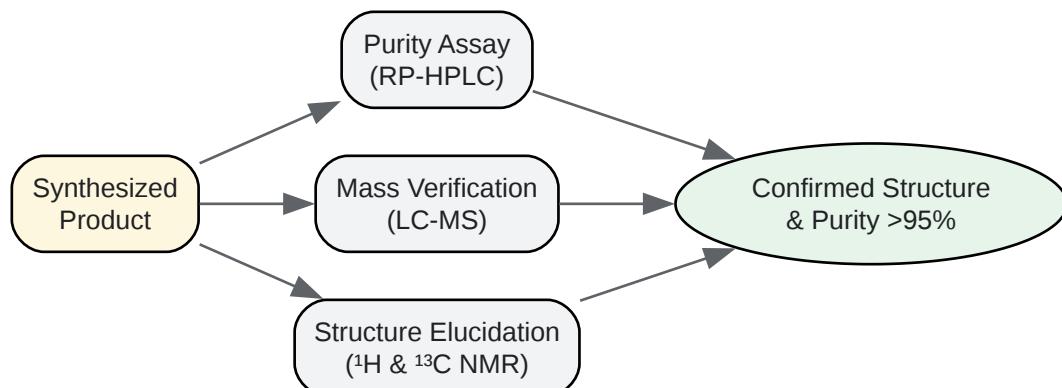
- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 equivalents) in anhydrous methanol.
- **Base Addition:** Cool the solution in an ice bath. Slowly add a solution of sodium methoxide (1.6 equivalents) in methanol. A precipitate of sodium chloride will form. Stir the mixture at 0-5 °C for 30 minutes.
- **Ester Addition:** To the cold slurry, add methyl phenylacetate (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring (Self-Validation):** Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
- **Work-up:** Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the reaction to pH ~6-7 by the slow addition of 1 M HCl. This step neutralizes excess base and protonates the product.

- Isolation: Remove the methanol under reduced pressure. The resulting residue will contain the product and salts. Add deionized water to dissolve the salts and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield **N-Hydroxy-2-phenylacetamide** as a white crystalline solid.

Caption: Chemical transformation in the synthesis of **N-Hydroxy-2-phenylacetamide**.

## Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.



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Caption: Workflow for the analytical validation of **N-Hydroxy-2-phenylacetamide**.

## Protocol: Purity Determination by RP-HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like **N-Hydroxy-2-phenylacetamide**.

- Instrumentation: HPLC system with UV detector.

- Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Water:Acetonitrile.
- Acceptance Criteria: A pure sample should exhibit a single major peak with >95% area under the curve.

## Spectroscopic Confirmation

Spectroscopic methods provide definitive structural confirmation.

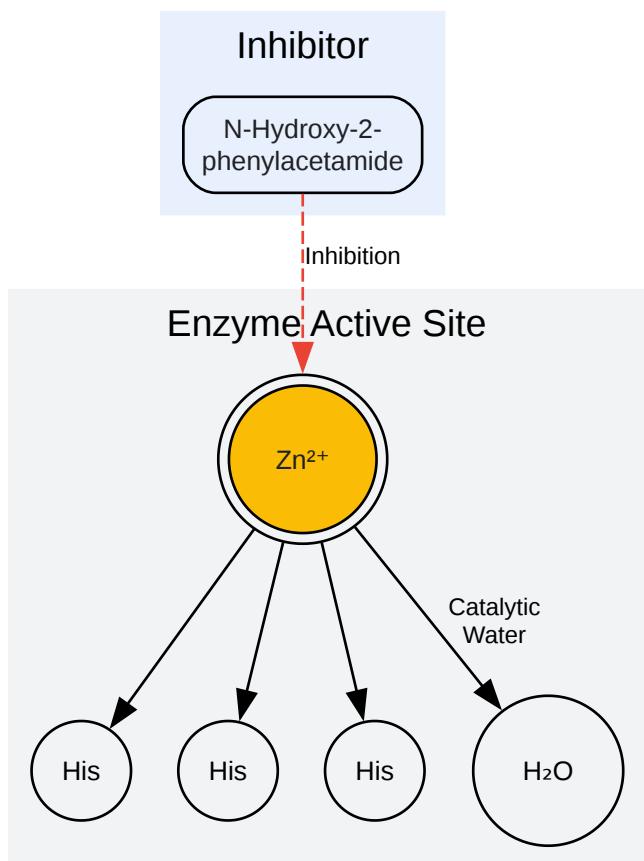
Technique	Parameter	Expected Result	Source(s)
Mass Spec. (ESI+)	$[M+H]^+$	Expected: 152.0712; Observed: ~152.1	<a href="#">[1]</a>
$^1\text{H}$ NMR (400 MHz)	Chemical Shift ( $\delta$ )	~10.5-11.0 ppm (s, 1H, OH), ~8.5-9.0 ppm (s, 1H, NH), ~7.2-7.4 ppm (m, 5H, Ar-H), ~3.4 ppm (s, 2H, $\text{CH}_2$ )	N/A
$^{13}\text{C}$ NMR	Spectral Data	Reference spectra are publicly available for comparison.	<a href="#">[1]</a>
GC-MS	Spectral Data	Reference spectra are publicly available for comparison.	<a href="#">[1]</a>

## Biological Activity and Mechanistic Insights

The therapeutic potential of **N-Hydroxy-2-phenylacetamide** stems directly from its chemical structure, specifically the hydroxamic acid group.

### Hypothesized Mechanism: Metalloenzyme Inhibition

Many critical enzymes involved in pathophysiology, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic  $Zn^{2+}$  ion in their active site. The hydroxamic acid moiety of **N-Hydroxy-2-phenylacetamide** can coordinate this zinc ion in a bidentate fashion, displacing a key water molecule and inactivating the enzyme.<sup>[2][3]</sup> This inhibitory action forms the basis of its potential use in diseases where these enzymes are dysregulated.



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Caption: Chelation of the active site  $Zn^{2+}$  ion by a hydroxamic acid inhibitor.

## Potential Therapeutic Targets

- Matrix Metalloproteinases (MMPs): As a metalloprotease inhibitor, **N-Hydroxy-2-phenylacetamide** has the potential to target MMPs.<sup>[3]</sup> These enzymes are implicated in tissue remodeling, cancer metastasis, and arthritis.
- Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).<sup>[3]</sup> This is supported by studies on structurally similar molecules, such as N-(2-hydroxyphenyl)acetamide, which demonstrated anti-arthritis and anti-inflammatory effects by reducing levels of IL-1 $\beta$  and TNF- $\alpha$  in animal models.<sup>[9]</sup>
- Histone Deacetylases (HDACs): The hydroxamic acid functional group is the hallmark of several approved HDAC inhibitor drugs used in oncology.<sup>[10]</sup> While not explicitly tested, **N-Hydroxy-2-phenylacetamide** represents a core scaffold for developing novel HDAC inhibitors.

## Safety and Handling

As a research chemical, **N-Hydroxy-2-phenylacetamide** must be handled with appropriate care by trained personnel.<sup>[5]</sup>

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.<sup>[11]</sup>
- Storage: Store in a cool, dry place in a tightly sealed container as recommended.<sup>[3]</sup>
- Toxicity Profile: While specific data for this compound is limited, related hydroxamic acids and acetamides are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.<sup>[12]</sup> Assume a similar hazard profile until proven otherwise.

## Conclusion

**N-Hydroxy-2-phenylacetamide** (CAS 5330-97-2) is a synthetically accessible and analytically well-defined compound. Its significance extends beyond its basic chemical properties,

positioning it as a highly valuable scaffold and fragment in modern drug discovery. The intrinsic ability of its hydroxamic acid moiety to chelate metalloenzyme active sites provides a strong mechanistic rationale for its exploration as an inhibitor of targets like MMPs and HDACs. This guide provides the foundational protocols and scientific context for researchers to confidently incorporate this promising molecule into their research and development pipelines.

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